Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate

Description

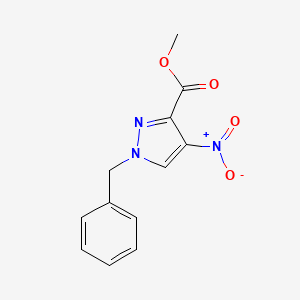

Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a benzyl group at position 1, a nitro (-NO₂) substituent at position 4, and a methyl ester (-COOCH₃) at position 3 of the pyrazole ring. The electronic and steric effects of substituents on the pyrazole core significantly influence reactivity, solubility, and biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-benzyl-4-nitropyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-19-12(16)11-10(15(17)18)8-14(13-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDPPRRYQBHSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1[N+](=O)[O-])CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate typically involves the reaction of 1-benzyl-4-nitro-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Alkyl or aryl halides, nucleophiles

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

Reduction: Methyl 1-benzyl-4-amino-1H-pyrazole-3-carboxylate

Substitution: Various alkyl or aryl derivatives

Hydrolysis: 1-Benzyl-4-nitro-1H-pyrazole-3-carboxylic acid

Scientific Research Applications

Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential as a building block in the development of enzyme inhibitors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, when used as a precursor for enzyme inhibitors, the compound binds to the active site of the enzyme, blocking its activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Differences

The compound Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate (CAS: 2054953-74-9) serves as a close structural analog . Below is a comparative analysis:

| Feature | Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate | Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate |

|---|---|---|

| Benzyl Substituent | Unsubstituted benzyl group at position 1 | 2-fluorobenzyl group at position 1 |

| Nitro Group Position | Position 4 | Position 3 |

| Ester Group Position | Position 3 | Position 4 |

| Molecular Weight | ~291.27 g/mol (calculated) | ~309.26 g/mol (calculated) |

Implications of Substituent Variations

Benzyl vs.

Nitro Group Position :

- In the target compound, the nitro group at position 4 may stabilize the pyrazole ring via resonance effects differently than its position at 3 in the analog. This positional shift could alter electron-withdrawing effects, impacting reactivity in nucleophilic substitution or reduction reactions.

Ester Group Position :

- The ester at position 3 (target) versus position 4 (analog) may influence steric hindrance during enzymatic interactions or chemical derivatization. For example, esterase-mediated hydrolysis rates could vary due to spatial accessibility.

Biological Activity

Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 264.25 g/mol

This compound belongs to the pyrazole family, which is known for various biological activities, including anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes some key findings from recent research:

These studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Autophagy Modulation : The compound has been shown to increase basal autophagy levels while impairing autophagic flux under nutrient-deprived conditions. This dual action may selectively target cancer cells that rely on autophagy for survival in stressful microenvironments .

- Inhibition of mTORC1 Pathway : By disrupting mTORC1 reactivation, the compound contributes to reduced cancer cell proliferation. This pathway is a critical regulator of cell growth and metabolism, making it a prime target for cancer therapeutics .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

- Study on MIA PaCa-2 Cells : Researchers observed that treatment with this compound led to significant reductions in cell viability, indicating its potential as a therapeutic agent against pancreatic cancer .

- Evaluation in Solid Tumors : The compound demonstrated selective toxicity towards solid tumor cells under metabolic stress conditions, suggesting its utility in targeting tumors with poor vascularization and nutrient supply .

Q & A

Q. What are the common synthetic routes for preparing Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate?

A typical multi-step synthesis involves:

Condensation : Reacting benzylamine derivatives with a β-ketoester (e.g., ethyl acetoacetate) to form an intermediate enamine.

Cyclization : Treating the enamine with hydrazine hydrate to form the pyrazole ring.

Nitration : Introducing the nitro group at the 4-position using nitric acid or mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Esterification : Converting the carboxylic acid to the methyl ester via methanol in acidic conditions (e.g., H₂SO₄ catalysis).

Key purification steps include recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient). For structural confirmation, single-crystal X-ray diffraction (using SHELX ) or NMR spectroscopy is recommended .

Q. How can researchers verify the purity and structural integrity of this compound?

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., benzyl proton signals at δ 4.5–5.0 ppm; nitro group deshields adjacent protons).

- IR : Look for nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) stretches.

- Mass Spectrometry : Compare experimental m/z with theoretical molecular weight (e.g., [M+H]⁺ at 276.1).

- Crystallography : Refine crystal structures using SHELXL or visualize with Mercury to resolve ambiguities .

Advanced Research Questions

Q. How can conflicting literature data on reaction yields be resolved during synthesis optimization?

Conflicting yields often arise from variations in:

- Reaction conditions : Temperature control during nitration (e.g., reports 60% yield at 0°C vs. 40% at 25°C ).

- Catalysts : Use of Lewis acids (e.g., FeCl₃) for cyclization may improve regioselectivity.

- Workup protocols : Incomplete extraction or premature crystallization can reduce yields.

Methodological approach :

Perform Design of Experiments (DoE) to test variables (temperature, stoichiometry, catalysts).

Use in-situ FTIR or LC-MS to monitor intermediate formation.

Compare results with computational models (e.g., DFT for transition-state energy barriers ).

Q. What strategies are effective for analyzing the compound’s reactivity in medicinal chemistry applications?

- Functional group transformations :

- Nitro reduction : Catalytic hydrogenation (Pd/C, H₂) yields the amine derivative, a precursor for amide coupling .

- Ester hydrolysis : Use NaOH/MeOH to generate the carboxylic acid for further derivatization.

- Biological assays :

- Enzyme inhibition : Screen against kinases or oxidoreductases using fluorescence-based assays (e.g., references pyrazole derivatives as enzyme inhibitors ).

- Docking studies : Model interactions with target proteins (e.g., AutoDock Vina) to rationalize activity differences between positional isomers .

Q. How can researchers address challenges in crystallizing this compound for X-ray analysis?

- Solvent screening : Test polar aprotic solvents (DMSO, DMF) or mixed systems (ethanol/water).

- Vapor diffusion : Use hanging-drop methods with tert-butyl methyl ether as an antisolvent.

- Twinned crystals : Refine using SHELXL’s TWIN/BASF commands to resolve overlapping reflections .

- Thermal analysis : DSC/TGA can identify polymorphic transitions affecting crystal quality .

Data Contradiction Analysis

Q. Discrepancies in reported spectral How to validate authenticity?

- Cross-reference databases : Compare NMR/IR with PubChem or Cambridge Structural Database entries (e.g., provides spectral benchmarks ).

- Synthetic controls : Prepare derivatives (e.g., methyl ester vs. ethyl ester) to isolate spectral contributions of functional groups .

- Collaborative validation : Share samples with independent labs for reproducibility testing, especially for nitro-group vibrational modes in IR .

Methodological Tools

Q. Which computational tools are recommended for modeling this compound’s electronic properties?

- DFT calculations : Gaussian or ORCA for HOMO-LUMO gaps and electrostatic potential maps (critical for nitro group reactivity) .

- Molecular dynamics : GROMACS to simulate solvation effects or protein-ligand binding kinetics .

- Crystallographic software : Mercury for void analysis and SHELX for refining disordered benzyl groups.

Safety and Handling

Q. What precautions are essential when handling nitro-substituted pyrazoles?

- Explosivity risk : Avoid grinding dry nitro compounds; use wet crystallization.

- Toxicity : Wear PPE (gloves, goggles) and work in a fume hood.

- Spill management : Absorb with inert material (vermiculite) and dispose via licensed hazardous waste services .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.